2-(Chloromethyl)-1,5-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMKRHMYXLCSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Depth Analysis of Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl 1,5 Naphthyridine
Nucleophilic Substitution Reactions (SN2, SN1, SNAr) at the Chloromethyl Carbon
The chloromethyl group at the 2-position of the 1,5-naphthyridine (B1222797) ring is a key site for nucleophilic attack. The electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom in the naphthyridine ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to substitution reactions. These reactions predominantly proceed via an S_N2 mechanism, although S_N1 or S_NAr pathways can also be envisaged under specific conditions.
The general reactivity pattern of 1,5-naphthyridines shows similarities to that of quinolines. nih.gov Consequently, modifications in the side chain, such as those involving the chloromethyl group, are significant reactions for this class of compounds. nih.gov
Reactions with Oxygen-Centered Nucleophiles (e.g., Hydrolysis, Alcoholysis, Phenolysis)
Reactions of 2-(chloromethyl)-1,5-naphthyridine with oxygen-centered nucleophiles, such as water, alcohols, and phenols, are expected to yield the corresponding hydroxyl, alkoxy, and phenoxy derivatives. These reactions typically proceed through a nucleophilic substitution mechanism.
For instance, the displacement of a halide by a methoxy (B1213986) group has been reported for chloro-1,5-naphthyridines. mdpi.com Specifically, the reaction of a chloro-1,5-naphthyridine derivative with sodium methoxide (B1231860) in methanol (B129727) under heating conditions leads to the corresponding methoxy-substituted product. mdpi.com While this example illustrates substitution on the ring itself (S_NAr), the underlying principle of nucleophilic attack by an alkoxide is applicable to the chloromethyl side chain.
A patent describes the reaction of 3,7-dibromo-1,5-naphthyridine (B99038) with benzyl (B1604629) alcohol in the presence of sodium hydride in DMF at 100°C to afford 3-(benzyloxy)-7-bromo-1,5-naphthyridine, demonstrating the feasibility of ether formation with an alcohol nucleophile. google.com
| Nucleophile | Reagent/Conditions | Product | Reaction Type |
| Hydroxide (B78521) | H₂O, heat | 2-(Hydroxymethyl)-1,5-naphthyridine | S_N2 (Hydrolysis) |
| Alkoxide | NaOR/ROH | 2-(Alkoxymethyl)-1,5-naphthyridine | S_N2 (Alcoholysis) |
| Phenoxide | NaOAr/solvent | 2-(Phenoxymethyl)-1,5-naphthyridine | S_N2 (Phenolysis) |
This table is based on general principles of nucleophilic substitution and analogous reactions reported for related heterocyclic systems.
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amination, Hydrazinolysis)
The reaction of this compound with various nitrogen-centered nucleophiles is a versatile method for introducing amino functionalities. These reactions are crucial for the synthesis of derivatives with potential biological activity.
Selective amination of a chloro-substituted 1,5-naphthyridine has been achieved using ammonium (B1175870) hydroxide in a sealed tube at 140 °C. mdpi.com Furthermore, azidation with sodium azide (B81097) followed by reduction with tin(II) chloride is another route to introduce an amino group. mdpi.com While these examples pertain to substitution on the naphthyridine ring, similar reactivity is expected at the more labile chloromethyl position.
A recent patent application discloses that chloro-1,5-naphthyridine derivatives can undergo microwave-assisted nucleophilic substitution with appropriate amines to yield alkylamino substituted compounds. mdpi.com Another patent describes the reaction of crude 2-anilino-5-(chloromethyl)-1-phenyl-1,8-naphthyridin-4(1H)-one with N,N-diisopropylethylamine, showcasing the reactivity of a chloromethyl group on a related naphthyridine scaffold. google.com
| Nucleophile | Reagent/Conditions | Product | Reaction Type |
| Ammonia | NH₃ (aq. or gas) | 2-(Aminomethyl)-1,5-naphthyridine | S_N2 (Amination) |
| Primary Amine | R-NH₂ | 2-((Alkyl/Aryl)aminomethyl)-1,5-naphthyridine | S_N2 (Amination) |
| Secondary Amine | R₂NH | 2-((Dialkyl/Diaryl)aminomethyl)-1,5-naphthyridine | S_N2 (Amination) |
| Hydrazine | N₂H₄ | 2-(Hydrazinylmethyl)-1,5-naphthyridine | S_N2 (Hydrazinolysis) |
This table is based on general principles of nucleophilic substitution and analogous reactions reported for related heterocyclic systems.
Reactions with Sulfur-Centered Nucleophiles (e.g., Thiolates, Sulfides)
Sulfur-centered nucleophiles, being generally soft and highly nucleophilic, are expected to react readily with this compound to form thioethers and related sulfur-containing derivatives.
| Nucleophile | Reagent/Conditions | Product | Reaction Type |
| Thiolate | RSNa/solvent | 2-((Alkyl/Aryl)thiomethyl)-1,5-naphthyridine | S_N2 |
| Sulfide (B99878) | Na₂S/solvent | Bis((1,5-naphthyridin-2-yl)methyl)sulfide | S_N2 |
This table is based on general principles of nucleophilic substitution and analogous reactions reported for related heterocyclic systems.
Reactions with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates, Cyanides)
The formation of carbon-carbon bonds at the 2-methyl position can be achieved through reactions with various carbon-centered nucleophiles. These reactions are fundamental for extending the carbon framework of the molecule.
The reaction of 3-nitro-1,5-naphthyridine (B80776) and its 2-substituted derivatives with the carbanion of chloromethyl phenyl sulfone results in substitution at the 4-position of the ring. cdnsciencepub.com This demonstrates the reactivity of the naphthyridine system towards carbon nucleophiles.
A key synthetic strategy for C-C bond formation is the use of organometallic reagents. Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with alkyl- and arylmagnesium halides, as well as arylzinc halides, have been shown to be effective. acs.org For instance, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine reacts with 2-phenylethylmagnesium bromide in the presence of CoCl₂ to yield the monoalkylated product. acs.org Nickel-catalyzed cross-electrophile coupling has also been employed for the reaction of heteroaryl halides with alkyl halides. nih.gov A specific example is the synthesis of 3-(3-phenylpropyl)-1,5-naphthyridine from a chloro-substituted precursor and (3-chloropropyl)benzene. nih.gov
The reaction with cyanide ions is another important C-C bond-forming reaction. The incorporation of a cyano group into the 1,5-naphthyridine ring has been achieved via nucleophilic displacement of a triflate group. mdpi.com
| Nucleophile | Reagent/Conditions | Product | Reaction Type |
| Grignard Reagent | R-MgX/catalyst | 2-Alkyl-1,5-naphthyridine | Cross-Coupling |
| Organozinc Reagent | R-ZnX/catalyst | 2-Alkyl/Aryl-1,5-naphthyridine | Cross-Coupling |
| Enolate | Na⁺⁻CH(CO₂Et)₂ | Ethyl 2-ethoxycarbonyl-3-(1,5-naphthyridin-2-yl)propanoate | S_N2 |
| Cyanide | KCN/solvent | (1,5-Naphthyridin-2-yl)acetonitrile | S_N2 |
This table is based on general principles of nucleophilic substitution and analogous reactions reported for related heterocyclic systems.
Reactivity and Transformations of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system itself is a site of chemical reactivity, particularly for electrophilic aromatic substitution. The presence of the two nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene (B151609), and their positions influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (SEAr) on the Ring System
The nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which deactivates the ring system towards electrophilic aromatic substitution. nih.gov However, under forcing conditions or with activating substituents, such reactions can occur. The presence of the chloromethyl group at the 2-position will further influence the regioselectivity of the substitution.
The reactivity of fused 1,5-naphthyridines in electrophilic substitution reactions such as nitration and bromination has been studied. nih.gov For instance, the nitration of 1,7-naphthyridin-4(1H)-one yields the 3-nitro derivative. researchgate.net The nitration of naphthyridines is generally favored when electron-donating groups are present in the 2- and/or 4-positions. researchgate.net
The thermal reaction of 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide leads to C-alkylated products, which is proposed to proceed via an electrophilic substitution mechanism. rsc.org Bromination of 1,5-naphthyridine with bromine in acetic acid has been used to produce valuable intermediates for further functionalization. mdpi.com A patent also describes the bromination of a 1,5-naphthyridine derivative in acetic acid. google.com
The directing effect of a -CH₂Cl group on an aromatic ring is complex. While the chlorine atom is inductively electron-withdrawing, the methylene (B1212753) group can participate in hyperconjugation, which is electron-donating. Generally, the chloromethyl group is considered to be ortho-, para-directing in electrophilic aromatic substitution on a benzene ring, although it is deactivating.
| Reaction | Reagent/Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Nitro-2-(chloromethyl)-1,5-naphthyridine (position depends on directing effects) |
| Bromination | Br₂/FeBr₃ or NBS | Bromo-2-(chloromethyl)-1,5-naphthyridine (position depends on directing effects) |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-2-(chloromethyl)-1,5-naphthyridine (likely to be challenging due to deactivation) |
This table is based on general principles of electrophilic aromatic substitution and analogous reactions reported for related heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr) on the Ring System
The 1,5-naphthyridine ring system, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-wielding leaving groups such as halogens. While direct SNAr on an unsubstituted ring is challenging, the presence of a good leaving group, like a halogen at the 2, 4, 6, or 8 positions, facilitates this reaction.
Halogenated 1,5-naphthyridines are valuable intermediates for introducing various nucleophiles. For instance, 2-chloro-1,5-naphthyridine (B1368886) can be converted to 2-amino-1,5-naphthyridine by reacting with ammonium hydroxide at high temperatures in a sealed tube. nih.gov Similarly, 4-chloro-1,5-naphthyridines react with amines to yield 4-amino-1,5-naphthyridine derivatives. nih.gov The reactivity of dichloro-derivatives allows for sequential substitutions, enabling the synthesis of differentially functionalized 1,5-naphthyridines. nih.gov
Other leaving groups, such as triflates and tosylates, are also effective for SNAr reactions, allowing for the introduction of amino groups to the 1,5-naphthyridine core. nih.gov The general reactivity pattern of 1,5-naphthyridines in nucleophilic substitution shows similarities to that of quinolines. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution on the 1,5-Naphthyridine Ring
| Starting Material | Reagent | Product | Reference |
| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | 2-Amino-1,5-naphthyridine | nih.gov |
| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine | nih.gov |
| Bromo-1,5-naphthyridine | Amines | Amino-1,5-naphthyridine derivatives | nih.gov |
| Triflate-substituted 1,5-naphthyridine | Amines | Amino-1,5-naphthyridine derivatives | nih.gov |
Oxidation Reactions (e.g., N-oxidation, Side-Chain Oxidation)
The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govdtic.mil The resulting N-oxides are valuable intermediates that can be used for further functionalization of the naphthyridine ring, as the N-oxide group can activate the ring for both electrophilic and nucleophilic additions. nih.gov Specifically, N-oxidation can facilitate subsequent substitutions at the 2- and 4-positions. nih.gov
The oxidation of tetrahydro-1,5-naphthyridines to their aromatic counterparts can be achieved using various oxidizing agents, including selenium, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at high temperatures. nih.gov More modern methods involve metal-mediated dehydrogenation using catalysts like ruthenium or iridium complexes under milder conditions. nih.gov
While there is extensive literature on the N-oxidation of the 1,5-naphthyridine core, specific examples detailing the side-chain oxidation of the chloromethyl group in this compound are less common in the reviewed literature. However, oxidation of similar side chains on related heterocyclic systems is a known transformation.
Reduction Reactions (e.g., Hydrogenation of the Ring System, Reductive Dehalogenation)
The 1,5-naphthyridine ring system can undergo reduction, typically through catalytic hydrogenation, to yield tetrahydro-1,5-naphthyridines. Various catalytic systems have been employed for this purpose, including ruthenium(II) complexes and palladium-based catalysts. nih.gov Transfer hydrogenation using a palladium catalyst with bis(pinacolato)diboron (B136004) in water has also been reported as an environmentally friendly method. nih.gov In some instances, only one of the two heterocyclic rings is selectively hydrogenated. scg.chacs.orgcolab.ws For example, a cobalt-based catalyst has been used for the selective transfer hydrogenation of one of the six-membered N-heterocycles in 1,5-naphthyridine. colab.ws
Reductive dehalogenation of the chloromethyl group is another potential reduction pathway. While specific examples for this compound are not explicitly detailed in the provided search results, this type of reaction is a standard transformation in organic synthesis and can often be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst or using hydride reagents.
Rearrangement Reactions (e.g., N-oxide rearrangements)
1,5-Naphthyridine N-oxides can undergo rearrangement reactions, which serve as a method for introducing substituents into the aza-aromatic system. osi.lv For instance, the reaction of benzo[c] nih.govnih.govnaphthyridine 5-oxide with trimethylsilyl (B98337) cyanide leads to the formation of benzo[c] nih.govnih.govnaphthyridine-6-carbonitrile. osi.lv The proposed mechanism involves silylation of the N-oxide, followed by the addition of a cyanide ion and subsequent elimination of trimethylsilanol. osi.lv These resulting nitriles can be further hydrolyzed to the corresponding carboxylic acids. osi.lv
Transition Metal-Catalyzed Transformations
Cross-Coupling Reactions Involving the Chloromethyl Group or Naphthyridine Halogens (e.g., Suzuki, Sonogashira, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 1,5-naphthyridine scaffold.
Suzuki Coupling: Halogenated 1,5-naphthyridines are effective substrates for Suzuki cross-coupling reactions, allowing for the formation of C-C bonds with various aryl and heteroaryl boronic acids. nih.govthieme-connect.de For example, 4-iodo-1,5-naphthyridine (B3242594) and 2,4-diiodo-1,5-naphthyridine have been successfully coupled with arylzinc chlorides in a cobalt-catalyzed reaction, which is a related transformation. acs.org
Sonogashira Coupling: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to 1,5-naphthyridine derivatives. nih.gov This reaction provides a route to alkynyl-substituted naphthyridines, which are versatile intermediates for further synthetic transformations. irantypist.comsemanticscholar.org
Heck Reaction: The Heck reaction, involving the coupling of an unsaturated halide with an alkene, has been used in the synthesis of fused 1,5-naphthyridine systems. mdpi.comrsc.orgrsc.org For example, a palladium-mediated Heck reaction of 2-bromo-6-fluoropyridin-3-amine (B1374916) with methyl acrylate (B77674) followed by cyclization yields a 1,5-naphthyridinone derivative. mdpi.com
While most examples focus on the coupling of halo-naphthyridines, the chloromethyl group in this compound could potentially participate in cross-coupling reactions, although specific examples were not prominent in the search results. The C-Cl bond in the chloromethyl group is generally more reactive than an aryl chloride bond in such reactions.
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |
| Suzuki | 4-Halo-1,5-naphthyridine | Arylboronic acid | Palladium catalyst | 4-Aryl-1,5-naphthyridine | nih.gov |
| Sonogashira | 3-Bromo-1,5-naphthyridine | Terminal alkyne | Palladium/Copper catalyst | 3-Alkynyl-1,5-naphthyridine | nih.gov |
| Heck | Bromo-pyridyl amine | Methyl acrylate | Palladium catalyst | Fused 1,5-naphthyridinone | mdpi.com |
| Cobalt-catalyzed | 4-Iodo-1,5-naphthyridine | Arylzinc chloride | Cobalt(II) chloride | 4-Aryl-1,5-naphthyridine | acs.org |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization offer a more atom-economical approach to modifying the 1,5-naphthyridine ring system, avoiding the need for pre-functionalized starting materials.
Recent studies have demonstrated the feasibility of direct C-H functionalization on the 1,5-naphthyridine core. For example, a regioselective direct C-H trifluoromethylation has been developed using perfluoroalkyltrimethylsilane. nih.gov Another approach involves a Minisci-type photoredox-catalyzed C-H functionalization, which allows for the introduction of various alkyl groups. nih.gov
Deprotonation-metalation strategies have also been employed. For instance, direct deprotometalation-amination can be used to introduce amino groups at the C-4 position. nih.gov While the provided search results highlight these modern techniques for the parent 1,5-naphthyridine and its derivatives, specific examples detailing C-H activation on this compound are not explicitly mentioned. However, these general methods suggest that such transformations are likely feasible.
Carbonylation Reactions
Carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules, and palladium-catalyzed carbonylations are particularly prevalent in modern organic synthesis. researchgate.netrsc.org While specific studies on the carbonylation of this compound are not extensively documented in the reviewed literature, its structural similarity to other benzylic and heterocyclic chlorides allows for a reasoned prediction of its reactivity. researchgate.net
The most probable pathway for the carbonylation of this compound would involve a palladium-catalyzed process. The general mechanism for such a reaction is initiated by the oxidative addition of the chloromethyl group to a low-valent palladium(0) complex to form a palladium(II) intermediate. Subsequent coordination of carbon monoxide (CO) and migratory insertion of the carbonyl group into the palladium-carbon bond would generate a palladium-acyl complex. Finally, nucleophilic attack by an appropriate reagent (e.g., an alcohol, amine, or organometallic species) on the acyl complex, followed by reductive elimination, would yield the carbonylated product and regenerate the palladium(0) catalyst.
Hypothetical Carbonylation Reaction of this compound:
This is a hypothetical reaction scheme based on general principles of palladium-catalyzed carbonylation.Different nucleophiles could be employed to afford a variety of carbonyl derivatives, as illustrated in the table below.
| Nucleophile (Nu-H) | Product | Product Type |
| R-OH (Alcohol) | 2-(Alkoxycarbonylmethyl)-1,5-naphthyridine | Ester |
| R₂NH (Amine) | 2-(Dialkylaminocarbonylmethyl)-1,5-naphthyridine | Amide |
| H₂O (Water) | 2-(Carboxymethyl)-1,5-naphthyridine | Carboxylic Acid |
| R-SnBu₃ (Organostannane) | 2-(Acyl)-1,5-naphthyridine | Ketone |
Table 1: Potential Products from Palladium-Catalyzed Carbonylation of this compound with Various Nucleophiles.
The reaction conditions for such transformations would likely require a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a ligand (e.g., triphenylphosphine), a base (to neutralize the generated HCl), and a source of carbon monoxide, typically at elevated pressure and temperature. The choice of solvent would be crucial and would depend on the specific nucleophile and reaction conditions.
Photochemical and Electrochemical Reactions
The photochemical and electrochemical behavior of this compound is expected to be influenced by the electronic properties of the 1,5-naphthyridine ring system and the presence of the reactive C-Cl bond.
Photochemical Reactions:
N-heteroaromatic compounds, including naphthyridines, can undergo various photochemical transformations upon absorption of UV light. digitallibrary.co.in These can include photoisomerization, photoaddition, and photoreduction reactions. The chloromethyl group in this compound introduces the possibility of homolytic cleavage of the C-Cl bond upon photolysis to generate a 1,5-naphthyridin-2-ylmethyl radical and a chlorine radical. This radical intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or addition to other unsaturated systems.
Furthermore, the presence of nitrogen atoms in the naphthyridine ring could lead to photoinduced electron transfer (PET) processes. In the presence of a suitable electron donor or acceptor, irradiation could initiate the formation of a radical ion pair, which could then undergo further reactions. For instance, photoreactions of styrylpyridine derivatives are known to lead to the formation of benzo[c]quinolizinium ions. researchgate.net
Electrochemical Reactions:
The electrochemical behavior of this compound would likely be characterized by the reduction of both the naphthyridine ring and the chloromethyl group. N-heteroaromatic compounds are generally reducible at negative potentials. The reduction of the 1,5-naphthyridine core would likely proceed in a stepwise manner, involving the formation of a radical anion and then a dianion.
The chloromethyl group is also electrochemically active and can be reduced via a two-electron process to cleave the C-Cl bond and form a carbanion intermediate. This carbanion could then be protonated by the solvent or an added proton source. The relative reduction potentials of the naphthyridine ring and the chloromethyl group would determine the initial site of electron transfer. It is plausible that the reduction of the chloromethyl group occurs at a less negative potential than the reduction of the aromatic ring, leading to selective dehalogenation. Studies on the electrochemical behavior of similar heterocyclic compounds could provide further insights. cdnsciencepub.com
Stereoselective Transformations and Asymmetric Synthesis
The application of this compound in stereoselective transformations and asymmetric synthesis is an area that appears to be underexplored in the current scientific literature. The prochiral nature of the methylene group in this compound presents an opportunity for the development of enantioselective reactions.
For instance, asymmetric nucleophilic substitution reactions, where a chiral nucleophile or a chiral catalyst is used to control the stereochemical outcome of the substitution of the chlorine atom, could potentially lead to the synthesis of enantioenriched products. These products could serve as valuable chiral building blocks for the synthesis of biologically active molecules.
Strategic Derivatization and Functionalization Utilizing 2 Chloromethyl 1,5 Naphthyridine As a Precursor
Synthesis of Novel Alkylated and Arylated 1,5-Naphthyridine (B1222797) Derivatives
The chloro substituent in 2-(chloromethyl)-1,5-naphthyridine serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the straightforward introduction of various alkyl and, to a lesser extent, aryl moieties. This reactivity is a cornerstone for creating libraries of substituted 1,5-naphthyridine derivatives.
Alkylated derivatives are readily synthesized by reacting this compound with a wide array of nucleophiles. For instance, amines, thiols, and alkoxides can displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the generated hydrochloric acid. The synthesis of related structures, such as ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate, has been achieved through Suzuki-Miyaura cross-coupling reactions on the chlorinated naphthyridine ring, followed by further modifications. thno.org While direct arylation on the chloromethyl group is less common, this method highlights the utility of halogenated naphthyridines in building complex aryl-substituted scaffolds. thno.org
Detailed research has demonstrated the versatility of similar chloromethylated heterocycles in synthesis. For example, amine alkylation between 2-hydroxy-4-(chloromethyl)pyridine and a tetrahydro-1,7-naphthyridine intermediate was a key step in the synthesis of precursors for PET imaging agents. thno.org This reaction, proceeding via an SN2 displacement, underscores the utility of the chloromethyl group as a reactive handle for linking different molecular fragments. thno.org
| Reactant with this compound | Reaction Type | Resulting Functional Group | Potential Product Class |
|---|---|---|---|
| Primary/Secondary Amine (R₂NH) | Nucleophilic Substitution | -CH₂-NR₂ | Aminomethyl-1,5-naphthyridines |
| Thiol (RSH) | Nucleophilic Substitution | -CH₂-SR | Thioether Derivatives |
| Alkoxide (RO⁻) | Nucleophilic Substitution | -CH₂-OR | Alkoxymethyl-1,5-naphthyridines |
| Carbanion (e.g., from malonates) | Nucleophilic Substitution | -CH₂-CH(COOR)₂ | Functionalized Propionate Derivatives |
Formation of Quaternary Ammonium (B1175870) Salts and Betaines
The reaction of the highly nucleophilic chloromethyl group of this compound with tertiary amines leads to the formation of quaternary ammonium salts. This classic SN2 reaction, often referred to as the Menschutkin reaction, proceeds by the displacement of the chloride by the lone pair of electrons on the tertiary amine. mdpi.com The resulting products are permanently cationic, a feature that is exploited in various applications. The reaction is typically conducted in polar solvents that can stabilize the charged transition state. mdpi.com
The synthesis of a variety of quaternary ammonium salts has been reported, often by reacting a tertiary amine with an alkyl halide. mdpi.com For example, N-chloromethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide was synthesized from the corresponding tertiary amine and chloromethyl iodide. nih.govresearchgate.net This general methodology is directly applicable to this compound, where it can react with various tertiary amines to yield novel quaternary ammonium compounds bearing the 1,5-naphthyridine scaffold.
Betaines, which are neutral molecules with non-adjacent positive and negative charges, can also be synthesized. The formation of a betaine (B1666868) was unexpectedly observed during an attempt to form a chloroacetamide derivative from 2-aminopyridine, highlighting the high nucleophilicity of the pyridine (B92270) nitrogen which can lead to intramolecular reactions. acs.org A potential route to a betaine from this compound could involve quaternizing one of the naphthyridine nitrogens with an appropriate reagent, followed by a reaction at the chloromethyl position that introduces a group capable of holding a negative charge, such as a carboxylate.
| Reactants | Reaction Conditions | Product Type | Example Product Structure Fragment |
|---|---|---|---|
| This compound + Trimethylamine (N(CH₃)₃) | Polar solvent (e.g., Acetonitrile) | Quaternary Ammonium Salt | [1,5-Naphthyridin-2-ylmethyl]trimethylammonium chloride |
| This compound + Pyridine | Heating in solvent | Quaternary Ammonium Salt | 2-(Pyridinium-1-ylmethyl)-1,5-naphthyridine chloride |
| 2-Aminopyridine + Chloroacetyl chloride | Dimethylformamide, Benzene (B151609) | Betaine (by analogy) | Heterocyclic Betaine acs.org |
Construction of Complex Heterocyclic Systems through Annulation or Cyclization Reactions
The chloromethyl group is a key functional handle for building additional heterocyclic rings onto the 1,5-naphthyridine core through annulation and cyclization strategies. These reactions significantly increase the structural complexity and offer pathways to novel polycyclic systems.
One common strategy involves a two-step process: first, the chloride is substituted by a nucleophile that contains another reactive site. In a second step, an intramolecular reaction, often a cyclization, forms the new ring. For instance, reacting this compound with a binucleophile like ethylenediamine (B42938) could lead to an intermediate that, upon cyclization, forms a piperazine-fused naphthyridine. The synthesis of imidazo[1,2-α] Current time information in Bangalore, IN.digitallibrary.co.innaphthyridine derivatives, for example, has been achieved through the reaction of a thioamide with bromoacetaldehyde, followed by cyclization. researchgate.net A similar strategy could be envisioned starting from an amino-thioamide derivative of this compound.
Domino reactions provide a more efficient route to complex structures. For example, a domino four-component reaction has been used to prepare poly-functionalized fused naphthyridine derivatives in an environmentally friendly manner. researchgate.net While not starting from this compound, these advanced methods illustrate the potential for developing one-pot syntheses of complex heterocyclic systems based on the 1,5-naphthyridine scaffold. researchgate.net
Generation of Polycyclic and Fused Naphthyridine Scaffolds
Building upon cyclization reactions, this compound can be a critical starting material for constructing elaborate polycyclic and fused naphthyridine systems. These scaffolds are of significant interest in medicinal and materials chemistry. nih.govgoogle.com
The synthesis of fused 1,5-naphthyridines can be achieved through various classical synthetic protocols like the Friedländer, Skraup, and hetero-Diels-Alder reactions. nih.gov More modern approaches involve intramolecular cyclizations. For example, a Povarov-type [4+2]-cycloaddition reaction has been used to create tetracyclic tetrahydro Current time information in Bangalore, IN.grafiati.comnaphthyridines. nih.gov The chloromethyl group can be used to tether the dienophile or diene component, setting up an intramolecular cycloaddition to form a fused ring system.
Another powerful technique is the palladium-catalyzed cross-coupling of a suitable derivative of this compound with a molecule containing an ortho-formyl group, which can spontaneously cyclize to form a fused system, such as thieno Current time information in Bangalore, IN.grafiati.comnaphthyridines. nih.gov Similarly, intramolecular Chichibabin reactions have been applied to access tetrahydro Current time information in Bangalore, IN.digitallibrary.co.innaphthyridine derivatives, a strategy that could be adapted for 1,5-naphthyridine systems. acs.org
| Synthetic Strategy | Key Intermediate/Reactant | Resulting Fused System | Reference/Analogy |
|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | Naphthyridine with tethered diene/dienophile | Tetracyclic Tetrahydro Current time information in Bangalore, IN.grafiati.comnaphthyridines | Povarov-type reaction nih.gov |
| Domino Reaction | Diamine, nitrile, nitroethylene, carbonyl | Poly-functionalized Fused Naphthyridines | Four-component synthesis researchgate.net |
| Pd-catalyzed Cross-Coupling/Cyclization | 2-chloropyridin-3-amine + thiopheneboronic acids | Thieno Current time information in Bangalore, IN.grafiati.comnaphthyridines | Litvinov et al. nih.gov |
| Intramolecular Chichibabin Reaction | Naphthyridine with an aminoalkyl side chain | Tetrahydro Current time information in Bangalore, IN.grafiati.comnaphthyridines | Analogy to Current time information in Bangalore, IN.digitallibrary.co.innaphthyridine synthesis acs.org |
Incorporation into Macrocyclic Structures
The synthesis of macrocycles containing the 1,5-naphthyridine unit is a sophisticated application of its derivatives. This compound, and more commonly its bis(chloromethyl) analogue, are ideal building blocks for constructing such large-ring systems due to their ability to undergo double nucleophilic substitution reactions.
A prime example is the synthesis of N,N′–di–tert–butyl–3,7–diaza–1,5(2,7)–1,8–naphthyridinacyclooctaphane. scribd.comnih.gov In this multi-step synthesis, 2,7-bis(chloromethyl)-1,8-naphthyridine is reacted with tert-butylamine (B42293) to form an intermediate, which is then reacted again with 2,7-bis(chloromethyl)-1,8-naphthyridine under high dilution conditions to favor intramolecular cyclization, yielding the macrocycle. nih.gov This "naphthyridinaphane" ligand demonstrates the principle of using chloromethyl-functionalized naphthyridines as synthons for macrocyclic hosts capable of complexing metal ions. nih.gov
The general strategy involves reacting a di-functionalized naphthyridine, such as a bis(chloromethyl) derivative, with a di-functionalized linker molecule (e.g., a diamine or a dithiol). By carefully controlling the reaction conditions, particularly concentration, the formation of the desired macrocyclic product can be favored over polymerization. The synthesis of tetraazamacrocyclic bisquinoline derivatives via the reaction of a macrocyclic amine with 2-(chloromethyl)quinoline (B1294453) further illustrates this powerful method for creating complex host molecules. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Chloromethyl 1,5 Naphthyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 2-(chloromethyl)-1,5-naphthyridine, offering precise information about the atomic arrangement and electronic environment of the nuclei.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY)
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for the complete assignment of proton and carbon signals of the this compound scaffold.
COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) coupling networks within the molecule. For the naphthyridine core, COSY spectra would reveal correlations between adjacent aromatic protons. researchgate.netprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton pairs. This is instrumental in assigning the carbon signals of the naphthyridine ring and the chloromethyl group by linking them to their attached protons. researchgate.netprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-4 bonds) between protons and carbons. This is particularly useful for establishing the connectivity between different parts of the molecule, such as linking the chloromethyl group to the C2 position of the naphthyridine ring and assigning quaternary carbons. researchgate.netprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule. researchgate.netprinceton.edu For instance, NOESY can show correlations between the chloromethyl protons and the proton at the C3 position of the naphthyridine ring.
DOSY (Diffusion-Ordered Spectroscopy) can be used to separate the NMR signals of different components in a mixture based on their diffusion rates, which can be useful in reaction monitoring or purity assessment. youtube.com
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on data from similar structures and general principles.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H3 | ~7.6 | C2, C4, C4a | |
| H4 | ~8.2 | C3, C4a, C5 | |
| H6 | ~9.0 | C5, C7, C8a | |
| H7 | ~7.8 | C6, C8, C8a | |
| H8 | ~8.8 | C4a, C7, C8a | |
| CH₂Cl | ~4.8 | C2, C3 | |
| C2 | ~158 | H3, CH₂Cl | |
| C3 | ~124 | H4, CH₂Cl | |
| C4 | ~137 | H3 | |
| C4a | ~145 | H3, H4, H8 | |
| C5 | H4, H6 | ||
| C6 | ~153 | H7 | |
| C7 | ~122 | H6, H8 | |
| C8 | ~135 | H7 | |
| C8a | ~148 | H6, H8 | |
| CH₂Cl | ~45 | H3 |
Solid-State NMR Applications for Polymorphs and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of solid materials, including crystalline polymorphs and amorphous forms of this compound. nih.gov Since the local environment of the nuclei can differ between solid forms, ssNMR can distinguish between them. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov These studies are critical for understanding the physical properties and stability of the solid-state forms of the compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives through precise mass determination. rsc.orgresearchgate.net Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺) can be measured with high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments, involving techniques like collision-induced dissociation (CID), can be used to study the fragmentation pathways of the molecule. lcms.cz This provides valuable structural information by identifying characteristic fragment ions. For this compound, key fragmentation events would likely include the loss of the chloromethyl group and fragmentation of the naphthyridine ring system.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. uni-muenchen.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice. This yields detailed information on bond lengths, bond angles, and torsional angles, confirming the planar structure of the naphthyridine ring and the conformation of the chloromethyl substituent. X-ray crystallography is also the definitive method for identifying and characterizing different polymorphs. uni-muenchen.de
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Studies
FT-IR Spectroscopy : The FT-IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, C=N and C=C stretching vibrations of the naphthyridine core, and C-Cl stretching of the chloromethyl group.
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.commt.commdpi.comspectroscopyonline.com The symmetric vibrations of the naphthyridine ring are often more intense in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule. spectroscopyonline.com
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=N/C=C Ring Stretch | 1600-1450 | 1600-1450 |
| Aromatic C-H Bend | 900-675 | |
| C-Cl Stretch | 800-600 | 800-600 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Chromophoric Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and chromophoric properties of this compound.
UV-Vis Spectroscopy : The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions between different molecular orbitals (e.g., π → π* transitions). Naphthyridine systems typically exhibit strong absorption bands in the UV region. researchgate.net
Fluorescence Spectroscopy : Upon excitation with light of an appropriate wavelength, some molecules will emit light at a longer wavelength, a phenomenon known as fluorescence. Studying the fluorescence properties of this compound and its derivatives can provide insights into their excited-state behavior and potential applications in materials science and as fluorescent probes. researchgate.netresearchgate.net The fluorescence emission spectra are often sensitive to the solvent polarity. researchgate.net
| Spectroscopic Technique | Expected Wavelength Range (nm) | Information Gained |
| UV-Vis Absorption | 250-350 | Electronic transitions (e.g., π → π*), conjugation |
| Fluorescence Emission | >350 | Excited-state properties, potential for light emission |
Computational and Theoretical Investigations of 2 Chloromethyl 1,5 Naphthyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 2-(Chloromethyl)-1,5-naphthyridine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized geometries, electronic energies, and the distribution of electrons within the molecule.
Electronic Structure and Stability: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, can predict molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic absorption properties. For substituted 1,5-naphthyridines, the positions and electronic nature of substituents are expected to significantly influence the energies of these orbitals.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation on this compound, based on typical values for similar heterocyclic compounds.
| Calculated Property | Value | Method/Basis Set |
| Total Energy | (Hypothetical Value in Hartrees) | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | (Hypothetical Value in eV) | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | (Hypothetical Value in eV) | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | (Hypothetical Value in eV) | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | (Hypothetical Value in Debye) | DFT/B3LYP/6-311++G(d,p) |
| NICS(0) Ring 1 (Pyridyl) | (Hypothetical Value in ppm) | GIAO/B3LYP/6-311++G(d,p) |
| NICS(0) Ring 2 (Pyridyl) | (Hypothetical Value in ppm) | GIAO/B3LYP/6-311++G(d,p) |
Detailed Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and, most importantly, transition states. For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group.
Transition State Analysis: A transition state is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Reaction Coordinate Parameter | Reactant | Transition State | Product |
| C-Cl Bond Length (Å) | (Typical Value) | (Elongated Value) | (Broken Bond) |
| Nu-C Bond Length (Å) | (No Bond) | (Partially Formed) | (Typical Value) |
| Activation Energy (kcal/mol) | - | (Calculated Value) | - |
| Reaction Enthalpy (kcal/mol) | - | - | (Calculated Value) |
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: The 2-(chloromethyl) group introduces a degree of conformational flexibility to the otherwise rigid 1,5-naphthyridine (B1222797) core. The rotation around the single bond connecting the chloromethyl group to the naphthyridine ring can be explored through conformational analysis. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated, identifying the most stable (lowest energy) conformers.
Molecular Dynamics (MD) Simulations: While quantum chemical calculations are typically performed on single molecules in the gas phase, MD simulations can model the behavior of a molecule over time in a condensed phase (e.g., in a solvent). MD simulations use classical mechanics to simulate the movement of atoms and can provide insights into the dynamic behavior of this compound, its interactions with solvent molecules, and its conformational preferences in a more realistic environment. Such simulations have been used to study the binding of naphthyridine derivatives to biological targets.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This can aid in the assignment of experimental vibrational bands to specific molecular motions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be a powerful tool for structure elucidation and for assigning signals in experimental NMR spectra.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. ias.ac.inias.ac.in It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax). The calculated spectrum can help in understanding the electronic transitions responsible for the observed absorption bands, such as π→π* transitions within the aromatic system.
| Spectroscopic Property | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |
| Key IR Frequency (C-Cl stretch) | ~700 cm⁻¹ | ~705 cm⁻¹ |
| ¹H NMR Shift (CH₂) | ~4.8 ppm | ~4.7 ppm |
| ¹³C NMR Shift (CH₂) | ~45 ppm | ~44 ppm |
| λmax (UV-Vis) | ~310 nm | ~315 nm |
Theoretical Studies on Structure-Reactivity Relationships (SAR) and Regioselectivity
Theoretical methods are valuable for understanding and predicting the reactivity of molecules and the regioselectivity of their reactions. For this compound, computational studies can provide insights into how its structure influences its chemical behavior.
Structure-Reactivity Relationships (SAR): By calculating various electronic descriptors, it is possible to build quantitative structure-activity relationships (QSAR). Descriptors such as atomic charges, electrostatic potentials, and frontier orbital densities can be correlated with experimental reactivity data. For example, the calculated partial positive charge on the methylene (B1212753) carbon of the chloromethyl group would be a direct indicator of its susceptibility to nucleophilic attack. The electrostatic potential map can visualize electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Regioselectivity: In reactions involving the 1,5-naphthyridine ring itself, such as electrophilic aromatic substitution, computational models can predict the most likely site of reaction. By calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions, the most stable intermediate can be identified, which corresponds to the kinetically favored product. Frontier orbital theory can also be used, where the site of electrophilic attack is often predicted to be the atom with the highest HOMO density.
Applications As a Key Synthetic Intermediate and Building Block in Advanced Organic Chemistry
Precursor for the Synthesis of Naphthyridine-Based Ligands in Catalysis and Coordination Chemistry
The 1,5-naphthyridine (B1222797) framework is a privileged scaffold for the design of ligands used in catalysis and coordination chemistry, owing to its ability to form stable complexes with a variety of transition metals. uu.nl The presence of the chloromethyl group in 2-(chloromethyl)-1,5-naphthyridine provides a convenient and reactive handle for the introduction of additional coordinating atoms, allowing for the modular synthesis of bidentate and polydentate ligands.
The primary synthetic utility of the chloromethyl group is its susceptibility to nucleophilic substitution reactions. This allows for the straightforward attachment of moieties containing donor atoms like nitrogen, sulfur, or phosphorus. For instance, reaction with primary or secondary amines, thiols, or phosphines can be used to append new coordinating arms to the naphthyridine core. This approach is fundamental in creating ligands with precisely tailored steric and electronic properties for applications in areas such as organometallic catalysis and the formation of photochemically active metal complexes. diva-portal.orgacs.org For example, ruthenium polypyridyl complexes, known for their applications in energy and electron transfer studies, can be constructed using naphthyridine-based ligands. diva-portal.org The synthesis of such ligands often involves coupling halogenated naphthyridines with other heterocyclic building blocks. diva-portal.org
The versatility of the chloromethyl group is analogous to that seen in other heterocyclic systems where it is used to build complex ligand architectures. For example, 2-(chloromethyl)phenyl isocyanides have been elaborated into more complex structures for coordination to transition metals. acs.org Similarly, the chloromethyl group on the 1,5-naphthyridine ring can be displaced by an azide (B81097) ion, which can then undergo cycloaddition reactions to introduce triazole-based coordinating units, further expanding the diversity of accessible ligand structures. researchgate.net
| Ligand Type | Synthetic Strategy | Potential Metal Complex | Relevant Application |
| Bidentate N,N'-Ligands | Reaction with amino-pyridines or other N-heterocycles. | Ruthenium (II), Iridium (III) | Photoredox Catalysis, Light-Emitting Diodes (LEDs) |
| Pincer N,C,N-Ligands | Multi-step synthesis involving initial substitution of the chloride followed by directed C-H activation or cross-coupling. | Palladium (II), Platinum (II) | Cross-Coupling Reactions, C-H Functionalization |
| N,S-Chelating Ligands | Substitution reaction with a sulfur-containing nucleophile, such as a thiophenol or mercaptopyridine. | Copper (I), Gold (I) | Catalysis, Antimicrobial Agents |
| N-Heterocyclic Carbene (NHC) Precursors | Reaction with an imidazole (B134444) or related azole, followed by quaternization and deprotonation to generate the NHC ligand. | Rhodium (I), Gold (I), Palladium (0) | Olefin Metathesis, Cross-Coupling |
Building Block for Complex Polycyclic Aza-Heterocycles and Scaffolds
The 1,5-naphthyridine nucleus is a core component of many biologically active compounds and complex natural products. google.com this compound serves as a pivotal starting material for the construction of larger, fused polycyclic aza-heterocycles. The reactivity of the chloromethyl group is exploited to initiate cyclization reactions, leading to the formation of new rings fused to the parent naphthyridine scaffold.
A common strategy involves an initial intermolecular nucleophilic substitution at the chloromethyl position, followed by an intramolecular cyclization step. For example, N-alkylation of a suitable nucleophile, such as an amine on an adjacent aromatic ring, can be followed by a ring-closing reaction to yield a fused system. nih.gov This approach allows for the creation of diverse tetracyclic and pentacyclic frameworks, which are of significant interest in medicinal chemistry. nih.gov Synthetic methods like the Friedländer or Skraup reactions are traditionally used to form the initial naphthyridine ring, while subsequent modifications often rely on the reactivity of substituents like the chloromethyl group to build additional complexity. nih.govnih.gov
The synthesis of these fused systems is often modular, allowing for variations in the final structure by changing the nucleophile or the reaction conditions. For instance, reacting this compound with an amino-phenol could lead to the formation of an oxygen-containing fused ring system, while using an amino-thiophenol could yield a sulfur-containing analogue. These strategies are crucial for generating libraries of complex molecules for biological screening. researchgate.net
| Target Polycyclic System | Synthetic Strategy | Key Reaction Type(s) |
| Imidazo[1,2-a] Current time information in Bangalore, IN.thno.orgnaphthyridines | Reaction with 2-amino-pyridines followed by intramolecular cyclization. | Nucleophilic Substitution, Cyclodehydration |
| Pyrrolo[1,2-a] Current time information in Bangalore, IN.thno.orgnaphthyridines | N-alkylation of a pyrrole (B145914) derivative or intramolecular cyclization of a precursor with a suitable side chain. | Nucleophilic Substitution, Intramolecular Heck Reaction |
| Benzo[b] Current time information in Bangalore, IN.thno.orgnaphthyridine Derivatives | Multi-step synthesis starting with a substituted aminopyridine, where the chloromethyl group facilitates a final ring closure. | Skraup or Friedländer Annulation, Nucleophilic Cyclization |
| Thieno[2,3-b] Current time information in Bangalore, IN.thno.orgnaphthyridines | Reaction with a mercapto-functionalized precursor followed by electrophilic cyclization. | Nucleophilic Substitution, Friedel-Crafts type Cyclization |
Intermediate in the Modular Assembly of Functional Organic Materials
The concept of modular assembly, where well-defined molecular components are linked together to create larger, functional systems, is a cornerstone of modern materials science. This compound is an excellent intermediate for this purpose, with the naphthyridine unit acting as a potential photo- or electro-active core and the chloromethyl group serving as a covalent tether.
The synthetic chemistry involved centers on high-yield ligation reactions that exploit the reactivity of the C-Cl bond. This allows the 1,5-naphthyridine scaffold to be incorporated into polymers, dendrimers, or onto surfaces. For example, the chloromethyl group can be converted into an azide or an alkyne, making it suitable for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This provides a highly efficient and chemoselective method for attaching the naphthyridine unit to other molecules. researchgate.net This modular approach enables the synthesis of complex macromolecules with precisely controlled architectures. researchgate.net
Functional organic materials incorporating the 1,5-naphthyridine moiety may exhibit interesting photophysical properties, such as fluorescence or phosphorescence, especially when complexed with metals. By using this compound as a building block, chemists can design materials where these properties are systematically tuned. For instance, it could be attached as a side chain to a polymer, creating a material with potential applications in sensing or organic electronics. The one-pot, multi-component reactions used to build some heterocyclic systems exemplify the efficiency of modular synthesis in creating chemical diversity from simple building blocks. researchgate.net
| Material Type | Ligation Chemistry | Synthetic Role of Chloromethyl Group | Potential Application |
| Functional Polymers | Atom Transfer Radical Polymerization (ATRP) | Converted to an initiator or monomer. | Sensors, Conductive Plastics |
| Dendrimers | Convergent or Divergent Synthesis via Click Chemistry | Converted to an azide or alkyne for CuAAC. | Light-Harvesting Systems, Drug Delivery |
| Self-Assembled Monolayers | Surface Grafting | Direct reaction with surface amine or thiol groups. | Modified Electrodes, Corrosion Inhibition |
| Supramolecular Assemblies | Covalent attachment to a host or guest molecule. | Provides a covalent anchor point for a self-assembling fragment. | Molecular Switches, Responsive Materials |
Utilization in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in medicinal chemistry. openaccessjournals.comgardp.org The approach begins by identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. openaccessjournals.comnih.gov The 1,5-naphthyridine scaffold has been identified as a valuable core fragment in such campaigns. rsc.org
In this context, this compound is not the fragment hit itself, but rather a crucial tool for the "fragment growing" or "elaboration" phase. Once a simpler naphthyridine fragment (e.g., 2-amino-1,5-naphthyridine) is identified and its binding mode is understood, often through X-ray crystallography, the chloromethyl derivative provides a reactive handle to synthetically probe the surrounding protein environment. rsc.orgresearchgate.net The chloromethyl group allows for the controlled and systematic addition of new functional groups via nucleophilic substitution. This enables chemists to build vectors off the core fragment in specific directions to achieve improved potency and selectivity. rsc.org
For example, a library of amines, thiols, or phenols can be reacted with this compound to generate a series of analogues, each exploring a different region of the target's binding site. This systematic elaboration is a key advantage of FBDD, allowing for a more rational exploration of chemical space compared to traditional high-throughput screening. nih.gov The synthesis of a PRMT5/MTA inhibitor, for instance, involved coupling a chloromethyl-pyrazole fragment to a different core, demonstrating the utility of the chloromethyl group as a reactive linker in building potent inhibitors. rsc.org
| FBDD Strategy | Role of this compound | Example of Chemical Transformation | Outcome |
| Fragment Growing | Serves as a reactive intermediate to add substituents from a defined vector on the core fragment. | Reaction with a small amine (e.g., dimethylamine) or alcohol (e.g., methanol). | Exploration of a specific sub-pocket of the binding site to increase potency. |
| Fragment Linking | Used to synthesize a larger molecule that links two independently identified fragments. | The chloromethyl group is used to covalently tether the naphthyridine fragment to another fragment via a suitable linker. | Creation of a high-affinity ligand by capturing the binding energy of two separate fragments. |
| SAR by Catalogue | Provides a common intermediate for rapid parallel synthesis of a library of analogues. | Parallel reaction with a library of commercially available nucleophiles (amines, thiols). | Rapid generation of structure-activity relationship (SAR) data to guide optimization. |
| Scaffold Hopping | Used to mimic the vector of a substituent on a different, validated fragment scaffold. | The naphthyridine core replaces another heterocycle, with the chloromethyl group positioned to place a key functional group in the same location. | Discovery of novel intellectual property and improved ADME properties. |
Future Research Directions and Emerging Avenues for 2 Chloromethyl 1,5 Naphthyridine
Development of Novel, Highly Efficient, and Stereoselective Synthetic Routes
The synthesis of 1,5-naphthyridine (B1222797) derivatives has traditionally relied on established methods like the Skraup and Friedländer reactions. nih.govresearchgate.net However, the demand for more intricate and functionally diverse molecules necessitates the development of more sophisticated and efficient synthetic protocols. Future research will likely focus on:
Asymmetric Catalysis: The generation of chiral 1,5-naphthyridine derivatives with high stereoselectivity is a significant challenge. Future efforts will likely explore the use of chiral catalysts in reactions such as aza-Diels-Alder cycloadditions to control the formation of stereocenters. nih.gov The development of enantioselective methods will be crucial for accessing biologically active molecules with specific three-dimensional arrangements.
Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the 1,5-naphthyridine core. This includes the development of novel cycloaddition reactions and tandem processes that can build the heterocyclic system in a single, efficient step. nih.govmdpi.com Electrocyclic ring-closure reactions, for instance, have shown promise in the synthesis of functionalized 1,5-naphthyridines. nih.gov
Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become indispensable tools in modern organic synthesis. nih.govmdpi.com Future work will likely expand the scope of these reactions for the functionalization of the 1,5-naphthyridine ring, allowing for the introduction of a wide array of substituents. nih.govmdpi.com
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Beyond established synthetic methods, there is a growing interest in exploring the less conventional reactivity of 2-(chloromethyl)-1,5-naphthyridine and its derivatives. This includes:
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. Future research will likely focus on developing methods for the regioselective C-H activation of the 1,5-naphthyridine core, enabling the introduction of functional groups without the need for pre-functionalized starting materials.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchsquare.com Its application to the synthesis and functionalization of 1,5-naphthyridine derivatives is a promising area for future exploration, potentially leading to novel transformations that are not accessible through traditional thermal methods. researchsquare.com
Radical Reactions: The involvement of radical intermediates can lead to unique and powerful transformations. Investigating radical-based approaches for the synthesis and modification of the 1,5-naphthyridine scaffold could open up new avenues for creating complex molecular architectures.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from the laboratory bench to larger-scale production is a critical step in the development of new chemical entities. Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and scalability. researchgate.netnih.gov
Future research in this area will focus on:
Developing robust flow chemistry protocols for the synthesis of this compound and its derivatives. researchsquare.comnih.gov This will involve optimizing reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity. nih.gov
Integrating multi-step syntheses into a single, continuous flow process. researchsquare.com This "telescoping" of reactions can significantly reduce manual handling and purification steps, leading to a more streamlined and efficient workflow. researchsquare.com
Utilizing automated platforms for high-throughput synthesis and screening of 1,5-naphthyridine-based compound libraries. This will accelerate the discovery of new molecules with desired biological activities or material properties. researchsquare.com
Advanced Catalyst Design Utilizing this compound Derivatives
The 1,5-naphthyridine scaffold itself can serve as a ligand for the development of novel metal complexes with catalytic activity. nih.gov The nitrogen atoms within the ring system can coordinate to metal centers, creating a unique electronic and steric environment that can influence the outcome of catalytic reactions.
Future research directions include:
Synthesis of novel bidentate and tridentate ligands based on the 1,5-naphthyridine framework. researchgate.net These ligands can be used to prepare well-defined bimetallic complexes, which may exhibit unique catalytic properties due to the proximity of the two metal centers. escholarship.org
Exploration of these complexes in a variety of catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. nih.govacs.org The unique geometry and electronic properties of these naphthyridine-based catalysts could lead to enhanced reactivity and selectivity compared to existing systems. escholarship.org
Development of unsymmetrical naphthyridine ligands to enable the selective synthesis of heterobimetallic complexes. escholarship.org These complexes, containing two different metal atoms, could facilitate novel cooperative catalytic cycles. escholarship.org
Computational Chemistry-Driven Discovery of New Reactions and Applications
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. nih.gov
In the context of this compound, future computational studies will likely focus on:
Elucidating the mechanisms of known and novel reactions involving 1,5-naphthyridine derivatives. nih.gov This will provide a deeper understanding of the factors that control reactivity and selectivity, enabling the rational design of more efficient synthetic methods.
Predicting the electronic and photophysical properties of new 1,5-naphthyridine-based materials. This can accelerate the discovery of novel organic semiconductors and fluorescent materials with tailored properties. acs.org
In silico screening of virtual compound libraries to identify potential drug candidates. Docking studies can be used to predict the binding affinity of 1,5-naphthyridine derivatives to biological targets, such as enzymes and receptors, helping to prioritize compounds for synthesis and experimental testing. acs.orgnih.gov
Q & A
Basic: What are the primary synthetic routes for 2-(Chloromethyl)-1,5-naphthyridine?
Methodological Answer:
The synthesis of this compound typically involves halogenation or functionalization of the parent 1,5-naphthyridine scaffold. Key approaches include:
- Direct Chlorination : Reacting 1,5-naphthyridine derivatives with chlorinating agents like PCl₅ or POCl₃ under controlled conditions. For example, 1,5-naphthyridine 1-oxide reacts with phosphoryl chloride (POCl₃) to yield chloro derivatives, though product distribution depends on reaction conditions and steric effects .
- Nucleophilic Substitution : Using pre-functionalized intermediates (e.g., bromo or iodo derivatives) to introduce the chloromethyl group via SN2 reactions. This requires careful optimization of solvents (e.g., DMF, THF) and temperature to avoid side reactions .
Critical Consideration : GC or HPLC analysis is essential to confirm product ratios, as competing pathways may yield isomers (e.g., 3-chloro vs. 4-chloro derivatives) .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Verify stoichiometry, as deviations may indicate hydration or contamination .
Data Contradiction Alert : Discrepancies between NMR and GC data (e.g., isomer ratios) may arise due to work-up procedures. Dry methanol quenching is recommended to prevent hydrolysis of intermediates .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- NBO Analysis : Evaluates charge distribution to identify electrophilic centers. For this compound, the C-Cl bond’s polarization makes the methyl carbon susceptible to nucleophilic attack .
- DFT Calculations : Predict activation energies for SN2 pathways. Solvent effects (e.g., polar aprotic vs. protic) significantly influence transition states .
Case Study : Theoretical studies on analogous compounds (e.g., 3-chloro-1,5-naphthyridine) show steric hindrance from the naphthyridine ring reduces reactivity at the 2-position, necessitating elevated temperatures for efficient substitution .
Advanced: How to resolve contradictions in reported chlorination product distributions?
Methodological Answer:
Conflicting data on isomer ratios (e.g., 2-chloro vs. 3-chloro derivatives) often stem from:
- Reaction Conditions : Harsh temperatures or prolonged reaction times may favor thermodynamically stable isomers over kinetic products .
- Work-Up Artifacts : Hydrolysis during aqueous quenching can alter product profiles. Alternative work-up methods (e.g., methanol quenching with NaOMe) preserve chloro intermediates .
Recommendation : Replicate experiments under inert atmospheres and validate results with multiple analytical techniques (GC, LC-MS) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation or moisture absorption .
- Toxicity : While acute toxicity data are limited, structural analogs (e.g., chlorinated naphthyridines) show moderate ecotoxicity. Avoid aqueous waste disposal; use approved chemical neutralization protocols .
Advanced: What mechanistic insights explain the regioselectivity of this compound in cycloadditions?
Methodological Answer:
- Steric and Electronic Factors : The chloromethyl group’s electron-withdrawing effect deactivates the adjacent naphthyridine ring, directing cycloadditions to the less hindered 4-position .
- Experimental Validation : Reactions with chloromethyl phenyl sulfone yield 6,7-bisphenylsulfonyl adducts, confirmed by X-ray crystallography .
Contradiction Note : Literature reports on similar compounds (e.g., 1,6-naphthyridines) show divergent regioselectivity, emphasizing the need for substrate-specific mechanistic studies .
Advanced: How does tautomerism affect the stability of this compound derivatives?
Methodological Answer:
- Tautomeric Equilibrium : Computational studies (NBO, solvation models) show that 4,8-dioxygenated derivatives exist as keto-enol tautomers. The keto form dominates in polar solvents due to hydrogen bonding .
- Impact on Reactivity : Tautomeric states influence nucleophilicity. For example, enol tautomers exhibit higher reactivity in alkylation reactions .
Experimental Strategy : Use deuterated solvents in NMR to track tautomeric shifts and correlate with DFT-predicted stability .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Intermediate : Serves as a precursor for TGF-β inhibitors (e.g., RepSox) via substitution of the chloromethyl group with heterocyclic amines .
- Antimicrobial Agents : Chlorinated naphthyridines exhibit activity against Plasmodium falciparum, though structure-activity relationships (SAR) require optimization of lipophilicity (cLogP) .
Synthetic Tip : Introduce solubilizing groups (e.g., polyethylene glycol) via nucleophilic substitution to improve bioavailability .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Verification : Contaminants (e.g., residual solvents or isomers) may skew bioactivity results. Use preparative HPLC to isolate >98% pure samples .
- Solvent Effects : Activity assays in DMSO vs. aqueous buffers can alter compound aggregation. Validate results in physiologically relevant media .
Basic: What comparative analysis exists between this compound and other halogenated naphthyridines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
